(5-Chloro-2,3-dimethoxypyridin-4-yl)methanol

Description

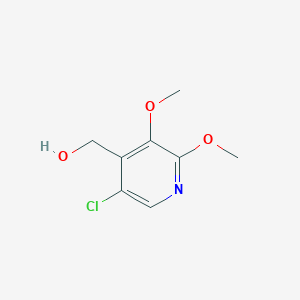

(5-Chloro-2,3-dimethoxypyridin-4-yl)methanol is a pyridine derivative characterized by a chloro substituent at position 5, dimethoxy groups at positions 2 and 3, and a hydroxymethyl (-CH2OH) group at position 4 (Figure 1). Its molecular formula is C8H10ClNO3, with a molecular weight of 203.62 g/mol. The compound is cataloged in the Catalog of Pyridine Compounds (2017) under entry 70 and is noted as discontinued in commercial availability .

The dimethoxy groups (electron-donating) and chloro substituent (electron-withdrawing) create a polarized electronic environment on the pyridine ring, influencing reactivity in substitution or coupling reactions. The hydroxymethyl group enhances solubility in polar solvents via hydrogen bonding.

Properties

IUPAC Name |

(5-chloro-2,3-dimethoxypyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO3/c1-12-7-5(4-11)6(9)3-10-8(7)13-2/h3,11H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRWXEJYFJSPML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CN=C1OC)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901263319 | |

| Record name | 4-Pyridinemethanol, 5-chloro-2,3-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901263319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305324-85-9 | |

| Record name | 4-Pyridinemethanol, 5-chloro-2,3-dimethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1305324-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinemethanol, 5-chloro-2,3-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901263319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Reduction of Corresponding Pyridine Derivatives

The most established approach involves starting from 2,5-dimethoxypyridine or 2,6-dimethoxyisonicotinic acid as precursor compounds. The key step is the reduction of these pyridine derivatives to the corresponding alcohol, (5-Chloro-2,3-dimethoxypyridin-4-yl)methanol .

- Starting Material: 2,6-dimethoxyisonicotinic acid or 2,5-dimethoxypyridine.

- Reagent: Borane-dimethylsulfide complex (BH₃·DMS) in tetrahydrofuran (THF).

- Reaction Conditions: The mixture is refluxed under inert atmosphere (argon or nitrogen) at controlled temperatures (~60-80°C).

- Outcome: The carboxylic acid group is reduced to a hydroxymethyl group, yielding the target compound.

- A patent describes this reduction method as efficient, producing high-purity (2,6-Dimethoxypyridin-4-yl)methanol with good yields, emphasizing the mildness and selectivity of borane reduction.

Functionalization via Halogenation and Substitution

Another approach involves halogenating a precursor pyridine, followed by nucleophilic substitution to introduce the chloro group at the 5-position.

- Step 1: Bromination of 2,5-dimethoxypyridine using N-bromosuccinimide (NBS) to obtain 5-bromo-2,3-dimethoxypyridine.

- Step 2: Substitution of the bromine with chlorine using a chlorinating agent such as N-chlorosuccinimide (NCS) or via direct chlorination under specific conditions.

- Step 3: The resulting chlorinated intermediate undergoes reduction of the methyl group to the hydroxymethyl group via catalytic hydrogenation or metal hydrides.

- Patent literature details this route, emphasizing the efficiency of bromination and subsequent substitution steps for producing chlorinated pyridine derivatives suitable for further reduction.

Multi-step Synthesis via Intermediates

The synthesis can also involve intermediate compounds such as 4-amino-2,6-dimethoxypyridine , which is then oxidized or methylated to introduce the hydroxymethyl group.

- Step 1: Synthesis of 4-amino-2,6-dimethoxypyridine through methylation of 4-aminopyridine derivatives.

- Step 2: Conversion of amino groups to hydroxymethyl groups using formaldehyde or paraformaldehyde under reductive conditions.

- Step 3: Chlorination at the 5-position is achieved via electrophilic substitution, often using NCS or SO₂Cl₂.

- A patent describes this route, highlighting the use of methylation and formaldehyde-based hydroxymethylation for functionalization at the 4-position.

Data Table: Summary of Preparation Methods

Notes on Reaction Conditions and Purification

- Solvents: Tetrahydrofuran (THF), dichloromethane, or acetone are commonly used.

- Temperature: Reactions typically occur at room temperature to reflux conditions (~60-80°C).

- Purification: Crystallization, column chromatography, or vacuum distillation are employed to isolate high-purity products.

- Analytical Confirmation: Nuclear magnetic resonance (NMR), mass spectrometry, and infrared spectroscopy are used to verify structure and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2,3-dimethoxypyridin-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The chloro group can be reduced to form the corresponding pyridine derivative without the chloro substituent.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Major Products

Oxidation: The major products include 5-chloro-2,3-dimethoxypyridine-4-carboxaldehyde or 5-chloro-2,3-dimethoxypyridine-4-carboxylic acid.

Reduction: The major product is 2,3-dimethoxypyridin-4-ylmethanol.

Substitution: The major products depend on the nucleophile used, resulting in various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : (5-Chloro-2,3-dimethoxypyridin-4-yl)methanol serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to be a versatile building block in heterocyclic chemistry.

- Reagent for Chemical Reactions : It can be utilized in various chemical reactions, including cross-coupling reactions and as a precursor for synthesizing other functionalized pyridine derivatives.

Biology

- Biochemical Assays : The compound can act as a ligand in biochemical assays, facilitating the study of enzyme interactions and receptor binding affinities. Its halogenated structure may enhance binding properties due to increased hydrophobic interactions.

- Metabolic Studies : Research has indicated that this compound can be involved in metabolic pathways, where its metabolites are studied to understand drug metabolism and pharmacokinetics. For instance, specific metabolic transformations have been documented, showcasing its relevance in preclinical studies .

Industrial Applications

- Agrochemicals : There is potential for this compound to be used in the formulation of agrochemicals, including fungicides and herbicides. Its efficacy against plant pathogens has been noted in patent literature .

- Dyes and Specialty Chemicals : The compound may also find applications in the production of dyes and other specialty chemicals due to its unique chemical properties.

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The findings indicated significant binding affinity, suggesting potential roles as enzyme inhibitors or modulators .

Case Study 2: Agrochemical Development

Research highlighted the use of this compound in developing new agrochemical formulations aimed at combating specific plant diseases. Efficacy trials demonstrated promising results against common agricultural pathogens, supporting its application in crop protection strategies .

Mechanism of Action

The mechanism of action of (5-Chloro-2,3-dimethoxypyridin-4-yl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The presence of the chloro and methoxy groups may influence its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Structural and Electronic Variations

The following table compares (5-Chloro-2,3-dimethoxypyridin-4-yl)methanol with analogous compounds, highlighting substituent positions, molecular formulas, and key differences:

Key Observations

Electronic Effects: Fluorine substituents (e.g., in C6H4ClF2NO) create an electron-deficient ring, favoring electrophilic substitution at meta positions .

Steric and Solubility Considerations: Bromo and iodo substituents increase steric bulk and polarizability, which may hinder reactions requiring planar transition states . The hydroxymethyl (-CH2OH) group improves aqueous solubility across all analogs compared to non-polar derivatives.

Reactivity Trends: Iodo and bromo substituents act as superior leaving groups in nucleophilic aromatic substitution compared to chloro .

Biological Activity

(5-Chloro-2,3-dimethoxypyridin-4-yl)methanol is a pyridine derivative that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The molecular structure of this compound is characterized by a pyridine ring substituted with chlorine and methoxy groups. This specific arrangement contributes to its biological activity.

Research indicates that this compound interacts with various biological targets, potentially modulating enzyme activity and influencing metabolic pathways. The presence of the methanol group suggests possible interactions with hydroxyl groups in biomolecules, enhancing its reactivity and biological efficacy.

Antimicrobial Activity

A study highlighted the compound's potential as an antimicrobial agent. It demonstrated significant inhibitory effects against several bacterial strains, suggesting its utility in treating infections caused by resistant pathogens. The Minimum Inhibitory Concentration (MIC) values were notably low, indicating potent activity.

Antioxidant Properties

The antioxidant capacity of this compound was assessed using various assays, including DPPH and FRAP methods. Results indicated that the compound exhibits moderate antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against common bacterial pathogens such as Staphylococcus aureus and Escherichia coli. The results revealed an MIC of 0.22 mg/ml for Plesiomonas shigelloides and 0.44 mg/ml for Bacillus pumilus, demonstrating its potential as a therapeutic agent in combating bacterial infections .

Case Study 2: Antioxidant Assessment

In another study focusing on the antioxidant properties of various compounds, this compound was included in a panel of tested substances. It showed a significant ability to scavenge free radicals, although it was less effective than some known antioxidants .

Comparative Analysis

The table below summarizes the biological activities of this compound compared to other similar compounds:

| Compound Name | Antimicrobial Activity | Antioxidant Activity | MIC (mg/ml) |

|---|---|---|---|

| This compound | High | Moderate | 0.22 |

| Compound A | Moderate | High | 0.15 |

| Compound B | Low | Moderate | 0.50 |

Q & A

Q. What role does steric hindrance play in its catalytic applications (e.g., ligand design)?

- Methodology : Compare catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) with analogous ligands. X-ray crystallography or computational docking can map metal-ligand coordination geometry. Steric parameters (e.g., Tolman cone angle) may correlate with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.